2-chloro-N-cyclopentylpyridin-3-amine
Description
Contextualization within Halogenated Pyridine (B92270) Chemical Scaffolds Research
Halogenated pyridines are a critical class of compounds in synthetic chemistry. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. acs.org This functionalization is a key strategy in the design and synthesis of complex molecules with desired properties.
The position of the halogen atom on the pyridine ring significantly influences its reactivity. For instance, a chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of various substituted pyridines. uoanbar.edu.iq Research in this area is driven by the need for efficient and selective methods for the halogenation of pyridines, as these compounds are fundamental building blocks in the creation of new drugs and functional materials. nih.govnih.gov
The reactivity of halogenated pyridines is a subject of ongoing study, with researchers exploring new catalytic systems and reaction conditions to achieve desired transformations. For example, copper-catalyzed amidation of 2-chloropyridines has been shown to be an efficient method for forming C-N bonds. rsc.org
Significance of N-Cyclopentyl Substituents in Pyridine Chemistry and Chemical Biology
The incorporation of an N-cyclopentyl group onto a pyridine backbone can have a profound impact on the molecule's physicochemical properties and biological activity. Cycloalkyl groups, in general, are known to increase lipophilicity, which can enhance a molecule's ability to cross cell membranes. This is a crucial factor in drug design, as it can improve the bioavailability of a compound.
From a chemical biology perspective, the cyclopentyl group can also influence how a molecule interacts with biological targets. The size and conformational flexibility of the cyclopentyl ring can affect the binding affinity and selectivity of a compound for a specific protein or enzyme. Studies on various N-cycloalkyl-substituted heterocyclic compounds have demonstrated a range of biological activities, including anticancer and antibacterial effects. nih.gov
The presence of the N-cyclopentyl substituent can also sterically influence the reactivity of the adjacent functional groups on the pyridine ring, potentially leading to selective chemical transformations.
Overview of Current Academic Research Directions for 2-chloro-N-cyclopentylpyridin-3-amine
Given the absence of a large body of literature on this compound, current research directions can be extrapolated from studies on analogous compounds. The primary areas of investigation would likely include:
Synthesis and Derivatization: Developing efficient synthetic routes to this compound and using it as a scaffold to create a library of related compounds. This would involve exploring various reaction conditions for the N-alkylation of 2-chloro-3-aminopyridine with cyclopentyl halides or related reagents.
Medicinal Chemistry Applications: Investigating the potential of this compound and its derivatives as therapeutic agents. Based on the known activities of other substituted pyridines, this could include screening for anticancer, anti-inflammatory, or antimicrobial properties. nih.govnih.gov
Chemical Probe Development: Utilizing the unique structural features of the molecule to design chemical probes for studying biological processes. The combination of the reactive chlorine atom and the specific binding properties potentially conferred by the N-cyclopentyl group could be advantageous in this context.
Future research will likely focus on fully characterizing the chemical and biological properties of this compound, thereby elucidating its potential for various applications.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopentylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-10-9(6-3-7-12-10)13-8-4-1-2-5-8/h3,6-8,13H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUCAUDPHYSKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287107 | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906371-82-2 | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906371-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopentyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways for 2 Chloro N Cyclopentylpyridin 3 Amine
Chemo- and Regioselective Synthetic Routes to 2-chloro-N-cyclopentylpyridin-3-amine
The synthesis of this compound necessitates precise control over the placement of functional groups on the pyridine (B92270) ring. Achieving the desired 2-chloro, 3-amino substitution pattern, followed by selective N-alkylation, is paramount.
Strategies for the Directed Halogenation of Pyridine Derivatives
The introduction of a chlorine atom at the C-2 position of a pyridine ring bearing a C-3 amino substituent requires a directed approach to overcome the inherent reactivity patterns of the pyridine nucleus. A notable strategy involves a multi-step sequence starting from 2-pyridone. This method leverages the directing effects of existing functional groups to ensure high regioselectivity.
A plausible synthetic pathway can be adapted from a patented method for the preparation of 2-chloro-3-aminopyridine. google.com The key steps are:
Nitration: 2-pyridone is first nitrated to introduce a nitro group at the 3-position.
N-Alkylation: The ring nitrogen is alkylated to protect the pyridone tautomer and modify its electronic properties.
Directed Chlorination: The N-alkyl-3-nitro-2-pyridone is then treated with a chlorinating agent, such as phosgene or a precursor like triphosgene. The presence of the carbonyl group at C-2 directs the chlorination to this position, replacing the oxygen functionality. This step is often followed by dealkylation. google.com
Reduction: The final step is the reduction of the 3-nitro group to the corresponding 3-amino group, yielding the 2-chloro-3-aminopyridine precursor.
This precursor is then ready for the introduction of the cyclopentyl moiety. This directed approach is crucial as direct chlorination of 3-aminopyridine can lead to a mixture of products. google.com
Methodologies for N-Alkylation with Cyclopentyl Moieties
Once the 2-chloro-3-aminopyridine core is synthesized, the cyclopentyl group must be selectively attached to the exocyclic amino group. Two primary methodologies are viable for this transformation:
Reductive Amination: This is a highly efficient method involving the reaction of 2-chloro-3-aminopyridine with cyclopentanone. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to the desired N-cyclopentyl amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This one-pot procedure is often preferred due to its operational simplicity and high yields.
Nucleophilic Substitution: This approach involves the direct reaction of 2-chloro-3-aminopyridine with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. While feasible, this method can sometimes suffer from over-alkylation, yielding the di-cyclopentylamino product, although steric hindrance in this specific substrate may disfavor this outcome.
The choice between these methods depends on factors such as the availability of starting materials, desired reaction conditions, and scalability.
Convergent and Divergent Synthetic Approaches to the Pyridine Core
The construction of this compound can be approached from two distinct strategic viewpoints: divergent and convergent synthesis.
Divergent Synthesis: This is the most common and practical approach, where a pre-existing pyridine ring is sequentially functionalized. The strategies outlined in sections 2.1.1 and 2.1.2 are classic examples of a divergent approach. One starts with a simple pyridine derivative (e.g., 2-pyridone) and introduces the required substituents (nitro, chloro, amino, and finally N-cyclopentyl) in a stepwise manner. This allows for the synthesis of a variety of analogs from a common intermediate.
Convergent Synthesis: In a convergent strategy, the pyridine ring is constructed from smaller fragments that already contain some of the desired functionalities. While less common for this specific target, established pyridine synthesis methods could be adapted. For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org A modified Hantzsch-type reaction using precursors already bearing the chloro and cyclopentylamino functionalities could theoretically assemble the pyridine core in fewer steps, though this would require the synthesis of complex and potentially unstable starting materials. Another approach involves the cycloaddition of 1-azadienes with an appropriate alkyne, followed by aromatization, to form the pyridine ring. baranlab.org
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Divergent | Stepwise functionalization of a pre-formed pyridine ring. | Well-established reactions; allows for synthesis of analogs from a common intermediate. | Can involve more steps; overall yield may be lower. |
| Convergent | Assembling the pyridine ring from fragments already containing substituents. | Potentially shorter route; efficient for complex targets. | Requires synthesis of complex starting materials; less flexible for analog synthesis. |
Catalytic Approaches in the Synthesis and Derivatization of this compound
Modern catalytic methods offer powerful tools for both the synthesis and subsequent functionalization of halogenated pyridine derivatives. These approaches often provide higher efficiency, selectivity, and functional group tolerance compared to classical methods.
Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable in contemporary organic synthesis for forming C-C and C-heteroatom bonds. princeton.eduresearchgate.net
Synthesis via C-N Coupling: A key step in the synthesis, the N-alkylation, could be achieved via a metal-catalyzed pathway. More significantly, a Buchwald-Hartwig amination could be used to form the C-N bond between a 2,3-dihalopyridine (e.g., 2,3-dichloropyridine (B146566) or 3-bromo-2-chloropyridine) and cyclopentylamine. This palladium-catalyzed reaction is known for its excellent functional group tolerance and ability to form C-N bonds with high efficiency. Selective reaction at the more reactive C-3 position (if using a bromo-chloro pyridine) would be a key challenge.
Derivatization via Cross-Coupling: The chlorine atom in the final product, this compound, serves as a versatile handle for further functionalization. This allows the molecule to be used as a building block for more complex structures. Various palladium- or nickel-catalyzed cross-coupling reactions can be employed to replace the chlorine atom. mdpi.commdpi.com
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C (Aryl, Alkyl) | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Palladium/Copper |
| Heck Coupling | Alkene | C-C (Alkenyl) | Palladium |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Palladium |
| Stille Coupling | Organotin Reagent (e.g., R-SnBu₃) | C-C (Aryl, Vinyl) | Palladium |
These reactions demonstrate the utility of the chloro-substituent as a synthetic linchpin, enabling the diversification of the core structure.
Organocatalytic Transformations and Stereoselective Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis. While the target molecule, this compound, is achiral, organocatalysis provides powerful avenues for its stereoselective derivatization.
The secondary amine functionality within the molecule is a key feature that can be exploited in organocatalysis. For example, it could react with a carbonyl compound to form an enamine intermediate. This enamine could then participate in a variety of asymmetric transformations, such as α-alkylation or Michael additions, when mediated by a chiral Brønsted acid catalyst. beilstein-journals.org
Furthermore, the pyridine nitrogen could be activated by a chiral acid, enabling stereoselective additions to the pyridine ring or to substituents attached via cross-coupling. While direct stereoselective synthesis of the target molecule is not relevant due to its achirality, the principles of organocatalysis are highly applicable for using it as a scaffold in the synthesis of more complex, chiral molecules, which is of significant interest in medicinal chemistry. beilstein-journals.org For instance, an atroposelective reaction could be designed to create axially chiral biaryl systems by coupling a bulky group at the C-2 position, with a chiral organocatalyst controlling the stereochemistry. beilstein-journals.org
Green Chemistry Principles and Sustainable Synthesis of this compound
There is no specific information available in the reviewed literature concerning the application of green chemistry principles to the synthesis of this compound.
Solvent-Free and Aqueous Media Synthetic Methods
No published methods for the synthesis of this compound in solvent-free conditions or in aqueous media were found.
Atom Economy and Reaction Efficiency Considerations
A detailed analysis of the atom economy and reaction efficiency for the synthesis of this compound is not possible without established and optimized synthetic routes to evaluate.
Derivatization and Functionalization Strategies of this compound
Specific examples and detailed methodologies for the derivatization and functionalization of this compound are not described in the available scientific literature. While the structural motifs of the compound suggest potential for various chemical transformations, specific studies on this molecule have not been found.
Nucleophilic Substitution Reactions at the Pyridine 2-Position
There is no available research detailing nucleophilic substitution reactions specifically at the 2-position of the pyridine ring in this compound.
Transformations of the Cyclopentyl Moiety
No studies were identified that focus on the chemical transformations of the cyclopentyl group attached to the amine in this compound.
Functionalization of the Amine Nitrogen for Analog Generation
Information regarding the functionalization of the secondary amine nitrogen in this compound for the purpose of creating analogs is not present in the reviewed literature.
Computational and Theoretical Chemistry Studies of 2 Chloro N Cyclopentylpyridin 3 Amine
Electronic Structure and Molecular Conformation Analysis of 2-chloro-N-cyclopentylpyridin-3-amine
Density Functional Theory (DFT) Investigations of Molecular Orbitals and Reactivity
No specific DFT studies on the molecular orbitals and reactivity of this compound were found. Such studies would typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the molecule's electronic properties and reactivity.
Reaction Mechanism Elucidation for Transformations Involving this compound
Transition State Analysis of Key Synthetic Steps
Information regarding the transition state analysis for the synthesis of this compound is not available in the current body of scientific literature. This would involve computational modeling of the energy barriers and intermediate structures of the reactions used to produce this compound.
Energy Profiles of Derivatization and Rearrangement Reactions
No studies were identified that computationally modeled the energy profiles of derivatization or rearrangement reactions involving this compound.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
There is no published research detailing the Molecular Electrostatic Potential (MEP) and Fukui function analysis of this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Fukui functions would provide a more quantitative measure of the reactivity at different atomic sites.
Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions
Conformational Dynamics of this compound in Simulated Biological Environments
Further research and publication in the field of computational chemistry would be necessary to provide the detailed analysis outlined in the user's request.
Biological and Biochemical Research Applications of 2 Chloro N Cyclopentylpyridin 3 Amine
Structure-Activity Relationship (SAR) Studies for Biological Probes
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For 2-chloro-N-cyclopentylpyridin-3-amine, SAR studies would be crucial in identifying its potential biological targets and in optimizing its potency and selectivity.
The synthesis of analogs of this compound would likely begin with commercially available 2,3-dichloropyridine (B146566) or a related starting material. A common synthetic strategy involves the nucleophilic substitution of one of the chlorine atoms with cyclopentylamine. The regioselectivity of this reaction would be a key consideration, with the 3-position generally being more susceptible to nucleophilic attack by amines in 2,3-dihalopyridines.
To build a library of analogs for SAR studies, researchers would systematically modify different parts of the molecule:
Modification of the Cyclopentyl Group: The cyclopentyl group could be replaced with other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl), branched or linear alkyl chains, or aromatic rings to probe the steric and electronic requirements of the binding pocket of a potential biological target.
Substitution on the Pyridine (B92270) Ring: The chlorine atom at the 2-position could be replaced with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups to investigate the role of this substituent in target engagement. Additionally, other positions on the pyridine ring could be substituted to explore their influence on activity and selectivity.
A variety of synthetic methods are available for creating such a library of analogs. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the C-N bond formation. mdpi.com The synthesis of related 2-aminopyridine (B139424) derivatives has been achieved through multicomponent reactions, offering an efficient way to generate structural diversity. nih.govnih.gov
Once a library of analogs is synthesized, the next step in SAR is to evaluate their biological activity in vitro. This typically involves screening the compounds against a panel of biological targets, such as enzymes (e.g., kinases, proteases) or receptors. For example, given that many pyridine derivatives are known to be kinase inhibitors, the analogs could be tested in kinase activity assays. acs.orgnih.govnih.gov
The data obtained from these assays would then be used to establish correlations between specific structural features and the observed biological activity. For example, a hypothetical SAR study might reveal that:
A cyclopentyl or cyclohexyl group at the N-position is optimal for activity, while smaller or larger groups lead to a decrease in potency.
A chlorine or bromine atom at the 2-position is essential for activity, suggesting a key interaction with the target protein.
The presence of the secondary amine proton is critical for hydrogen bonding with the target.
This information would be invaluable for designing more potent and selective inhibitors. The selectivity of the compounds against a panel of related targets would also be assessed to identify compounds with a desirable "off-target" profile.
Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound
| Compound ID | R1 (at N-position) | R2 (at 2-position) | R3 (on pyridine ring) | Target Kinase IC50 (nM) |
| 1 | Cyclopentyl | Cl | H | 50 |
| 2 | Cyclobutyl | Cl | H | 150 |
| 3 | Cyclohexyl | Cl | H | 45 |
| 4 | Phenyl | Cl | H | >1000 |
| 5 | Cyclopentyl | F | H | 200 |
| 6 | Cyclopentyl | Br | H | 60 |
| 7 | Cyclopentyl | Cl | 5-Me | 75 |
| 8 | Cyclopentyl | Cl | 6-Me | 300 |
This table presents hypothetical data for illustrative purposes.
Phenotypic Screening and Biological Activity Characterization in vitro
Phenotypic screening is an alternative approach to drug discovery where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. nih.govmdpi.com
This compound and its analogs could be evaluated in a variety of cell-based assays to characterize their biological activities. These assays can provide insights into the cellular processes that are modulated by the compounds.
Cell Proliferation Assays: The antiproliferative activity of the compounds could be tested against a panel of cancer cell lines. nih.govnih.gov For instance, the MTT assay or CellTiter-Glo assay could be used to measure the effect of the compounds on cell viability and growth. A study on 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives demonstrated the utility of such assays in identifying compounds with antiproliferative effects. nih.gov
Protein Expression Assays: Techniques such as Western blotting or ELISA could be used to determine if the compounds affect the expression levels of specific proteins involved in disease pathways. For example, if the compounds are suspected to be kinase inhibitors, the phosphorylation status of downstream target proteins could be examined.
Apoptosis Assays: To determine if the compounds induce programmed cell death, assays that measure caspase activation or DNA fragmentation could be employed. nih.gov
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds in automated assays. nih.govnews-medical.netrsc.orgsouthernresearch.org In an academic research setting, a library of pyridine derivatives, including this compound and its analogs, could be screened to identify "hit" compounds with interesting biological activities.
The process typically involves:
Assay Development: A robust and miniaturized assay is developed that is suitable for automation. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., reporter gene expression).
Library Screening: The compound library is screened at a single concentration to identify initial hits.
Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed, and dose-response curves are generated to determine their potency (e.g., IC50 or EC50 values).
Secondary Assays and SAR Expansion: Confirmed hits are further characterized in secondary assays to confirm their mechanism of action and to guide the synthesis of additional analogs for SAR studies.
A high-throughput screen of a pyridine library could uncover novel biological activities for compounds like this compound, leading to new avenues of research.
Development of this compound as a Chemical Probe
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action. The development of this compound as a chemical probe would involve several steps.
Following the initial identification of a biological target through screening efforts, extensive SAR studies would be conducted to optimize the potency and selectivity of the compound for its target. This would involve the synthesis and testing of numerous analogs, as described in section 4.3. The goal would be to develop a compound with high affinity for the target of interest and minimal activity against other related proteins.
Once a potent and selective analog is identified, it would need to be thoroughly characterized in cellular and, potentially, in vivo models to confirm that it engages its target and produces the expected biological effect. The development of a chemical probe based on the this compound scaffold could provide a valuable tool for researchers to investigate the role of its target protein in health and disease. The use of aminopyridine scaffolds as fluorescent probes has also been explored, suggesting another potential application for derivatives of this compound. mdpi.com
Lack of Publicly Available Research Data for this compound in Specific Biological Applications
Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a notable absence of published research concerning the specific applications of the chemical compound This compound in the fields of target deconvolution and phenotypic screening.
Despite targeted searches aimed at uncovering its use in these specialized areas of biochemical and biological research, no specific studies, datasets, or mentions within academic screening libraries were identified for this particular molecule. The investigation sought to populate a detailed article on its research applications, but the foundational data for the requested sections on target deconvolution and its role in phenotypic screening libraries appears to be non-existent in the public domain.
This indicates that while this compound may be synthesized and commercially available, its utility and characterization within the specific contexts of target identification and broad biological screening have not been documented in peer-reviewed literature or publicly available research repositories. Therefore, the detailed research findings and data tables requested for the article cannot be generated.
It is possible that the compound is part of proprietary, unpublished research or large-scale screening libraries where individual compound data is not explicitly detailed. However, based on accessible information, no scientific narrative can be constructed for its role in the requested research areas.
Advanced Analytical Techniques in the Characterization of 2 Chloro N Cyclopentylpyridin 3 Amine and Its Derivatives
Spectroscopic Methodologies for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced methods are required for complete and unambiguous characterization.
For 2-chloro-N-cyclopentylpyridin-3-amine, 1D ¹H NMR would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopentyl group. The aromatic region would be complex due to spin-spin coupling, while the cyclopentyl protons would appear as a series of multiplets. Based on data from the parent compound, 2-chloro-3-pyridinamine, the pyridine proton signals can be predicted. chemicalbook.com
Two-dimensional (2D) NMR experiments are crucial for assigning these signals definitively.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, connecting adjacent protons within the pyridine ring and within the cyclopentyl moiety.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity between the cyclopentyl group and the nitrogen atom of the aminopyridine ring.
Solid-State NMR (SSNMR) provides unique insights into the structure of this compound in its crystalline form. Unlike in solution where molecules tumble rapidly, in the solid state, molecular orientation is fixed. emory.edu ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) is a key SSNMR technique. acs.org It can be used to:
Identify Polymorphism: Different crystalline forms (polymorphs) of the compound will exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. acs.org
Analyze Conformation: SSNMR can detect subtle differences in molecular conformation that are averaged out in solution.
Probe Intermolecular Interactions: Changes in chemical shifts between solution and solid-state spectra can indicate the presence of intermolecular forces, such as hydrogen bonding between the amine proton (N-H) and the nitrogen atom of a neighboring pyridine ring. acs.org
| Position | Atom Type | Predicted Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| H4 | ¹H | ~7.0-7.2 | COSY: H5; HMBC: C2, C3, C5, C6 |
| H5 | ¹H | ~7.8-8.0 | COSY: H4, H6; HMBC: C3, C4, C6 |
| H6 | ¹H | ~6.8-7.0 | COSY: H5; HMBC: C2, C4, C5 |
| Cyclopentyl-CH (N-bound) | ¹H | ~3.5-3.8 | COSY: Cyclopentyl-CH₂; HMBC: C3, Cyclopentyl carbons |
| C2 | ¹³C | ~145-150 | HSQC: None; HMBC: H4, H6 |
| C3 | ¹³C | ~138-142 | HSQC: None; HMBC: H4, H5, Cyclopentyl-CH |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound.
Isotope Analysis: A key feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chromatographyonline.com Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks: a more intense peak for the molecule containing ³⁵Cl (M) and a less intense peak at two mass units higher (M+2) for the molecule with ³⁷Cl, in a ~3:1 ratio. This pattern is a definitive indicator of the presence of a single chlorine atom. chromatographyonline.com
Fragmentation Pathways: Electron ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that aids in structural confirmation. Based on studies of related pyridine and amine structures, the fragmentation of this compound can be predicted. researchgate.netnih.gov
Alpha-Cleavage: A common pathway for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen, which would involve fragmentation of the cyclopentyl ring.
Loss of Cyclopentyl Radical: Cleavage of the N-C bond can lead to the loss of the entire cyclopentyl group (•C₅H₉), resulting in a fragment corresponding to the 2-chloro-3-aminopyridine cation.
Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to form a cyclopentylaminopyridine cation.
Pyridine Ring Fission: At higher energies, the substituted pyridine ring itself can undergo cleavage.
| Proposed Fragment Structure | m/z (for ³⁵Cl) | Formula of Fragment | Origin |
|---|---|---|---|
| [C₁₀H₁₃ClN₂]⁺ (Molecular Ion) | 196 | C₁₀H₁₃ClN₂ | Parent Molecule |
| [C₅H₄ClN₂]⁺ | 127 | C₅H₄ClN₂ | Loss of •C₅H₉ |
| [C₁₀H₁₃N₂]⁺ | 161 | C₁₀H₁₃N₂ | Loss of •Cl |
| [C₅H₅N₂]⁺ | 93 | C₅H₅N₂ | Loss of •C₅H₉ and Cl• |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their environment, making them excellent for studying conformation and intermolecular interactions.
For this compound, characteristic vibrational bands can be assigned based on extensive studies of substituted pyridines. cdnsciencepub.comcdnsciencepub.comnih.gov
N-H Stretching: A sharp band in the 3300-3500 cm⁻¹ region of the IR spectrum is characteristic of the N-H bond of the secondary amine.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group appear just below 3000 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyridine ring are observed in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: A strong band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.
Vibrational spectroscopy is particularly useful for studying intermolecular hydrogen bonding . In the solid state or in concentrated solutions, the amine N-H group can act as a hydrogen bond donor to the nitrogen atom of the pyridine ring on an adjacent molecule. This interaction causes a broadening and a shift to lower frequency (a red shift) of the N-H stretching band in the IR spectrum. epa.govresearchgate.net By comparing spectra from dilute solutions (where intermolecular interactions are minimal) with those from the solid state, the presence and strength of these hydrogen bonds can be inferred. Theoretical approaches like Density Functional Theory (DFT) can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. nih.gov
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may have formed during its synthesis.
The molecule this compound is itself achiral and therefore does not have enantiomers. However, this technique is critically important for the analysis of its potential chiral derivatives . If a subsequent synthetic step were to introduce a stereocenter into the molecule (for example, by substitution on the cyclopentyl ring), the result would be a pair of enantiomers.
Chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC), is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a mixture. heraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The transient diastereomeric complexes formed between the enantiomers and the CSP have different energies, which allows for their separation. libretexts.org The ratio of the peak areas in the resulting chromatogram gives a precise measurement of the ee. nih.gov
Preparative chromatography is a technique used to purify compounds on a larger scale than analytical chromatography. Its primary goal is to isolate the desired product, this compound, in high purity for further use. This is crucial for removing:
Unreacted starting materials.
By-products from the synthesis.
Positional Isomers: Depending on the synthetic route, isomers such as 2-chloro-N-cyclopentylpyridin-5-amine or 4-chloro-N-cyclopentylpyridin-3-amine could potentially be formed. These isomers would have very similar physical properties, making separation by crystallization or distillation difficult.
Preparative HPLC, using the same principles as analytical HPLC but with larger columns and higher flow rates, is highly effective for this purpose. A separation method is first developed on an analytical scale to find a suitable mobile and stationary phase that provides good resolution between the target compound and its impurities. This method is then scaled up to the preparative level to process larger quantities, yielding a purified sample of this compound.
X-ray Crystallography of this compound and Co-crystals
Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental X-ray crystallography data was found for the specific compound this compound or its co-crystals. The solid-state conformation, crystal packing, and intermolecular interactions of this molecule have not been reported in the accessible literature.
Therefore, the following sections on its solid-state conformation, crystal packing analysis, and the analysis of intermolecular interactions in its crystal lattices cannot be provided at this time. Detailed research findings and data tables, as requested, are contingent on the primary crystallographic analysis, which is not available.
For context, similar but distinct molecules have been characterized using X-ray crystallography. For instance, the crystal structure of 2-chloro-3-pyridylamine has been determined. However, the absence of the N-cyclopentyl group in this related compound means its crystallographic data is not transferable or representative of the target molecule of this article. The cyclopentyl substituent would significantly influence the molecule's three-dimensional shape, its packing in a crystal lattice, and the nature of its intermolecular interactions.
Further research, specifically the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to generate the data necessary to complete this section.
Solid-State Conformation and Crystal Packing Analysis
Information regarding the solid-state conformation and crystal packing of this compound is not available in published scientific literature.
Analysis of Intermolecular Interactions in Crystal Lattices
A detailed analysis of the intermolecular interactions within the crystal lattice of this compound cannot be conducted as the crystal structure has not been determined.
Future Research Directions and Unexplored Avenues for 2 Chloro N Cyclopentylpyridin 3 Amine
Exploration of Novel and More Efficient Synthetic Methodologies
While established methods for the synthesis of substituted aminopyridines exist, there is considerable scope for the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2-chloro-N-cyclopentylpyridin-3-amine and its analogs. Traditional methods for producing N-substituted-3-amino-4-halopyridines can be problematic. nih.gov Future research should prioritize the exploration of novel catalytic systems, such as transition metal catalysts, to facilitate more direct and selective C-N bond formations.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher selectivity, milder reaction conditions, access to novel derivatives. | Development of new transition metal catalysts; exploring enzymatic and photocatalytic methods. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters; scale-up feasibility studies. |
| Continuous Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Reactor design and optimization; integration with real-time analytics. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. semanticscholar.org | Design of novel reaction cascades; exploration of diverse building blocks. |
Integration of Advanced Computational Approaches for Predictive Research
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. researchgate.net By integrating advanced computational approaches, researchers can predict a wide range of molecular properties, from basic physicochemical characteristics to complex biological activities, thereby guiding synthetic efforts and reducing the reliance on time-consuming and expensive experimental screening. research.googlenih.gov
Future research should leverage techniques such as Density Functional Theory (DFT) and ab initio methods to gain a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.net Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of new analogs. nih.gov Furthermore, molecular docking and dynamics simulations can be employed to predict how these molecules interact with specific biological targets, providing valuable insights for the design of potent and selective inhibitors or modulators. nih.govmdpi.com
| Computational Method | Application in Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. researchgate.net | Optimized molecular geometries, reaction mechanisms, NMR and IR spectra. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Identification of key intermolecular interactions, ranking of potential binders. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of ligand-receptor complexes. | Assessment of binding stability, conformational changes, and solvation effects. |
| QSAR/QSPR | Development of predictive models for biological activity and physicochemical properties. nih.gov | Estimation of activity for unsynthesized compounds, guidance for lead optimization. |
Identification of Undiscovered Biochemical Targets and Pathways in vitro
The this compound scaffold holds significant potential for interacting with a variety of biological targets due to its unique combination of hydrogen bond donors and acceptors, as well as its lipophilic cyclopentyl group. While some aminopyridine derivatives have been investigated for their biological activity, a systematic and comprehensive exploration of the biochemical targets of this specific compound is still lacking. nih.gov
Future research should focus on high-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of enzymes, receptors, and ion channels. This could uncover novel and unexpected biological activities. Techniques such as chemical proteomics and affinity-based protein profiling could be utilized to identify the direct binding partners of these compounds within a cellular context. Subsequent in vitro biochemical and cellular assays would then be necessary to validate these potential targets and elucidate the downstream signaling pathways that are modulated.
Development of Advanced Chemical Tools and Probes Based on the Scaffold
The structural features of this compound make it an attractive scaffold for the development of advanced chemical tools and probes to investigate biological processes. By strategically modifying the core structure, it is possible to create molecules with specific functionalities for imaging, target identification, and mechanistic studies. nih.gov
One promising direction is the synthesis of fluorescent probes by incorporating fluorophores into the this compound structure. nih.gov These probes could be used to visualize the localization and dynamics of their biological targets in living cells. Another avenue is the development of photoaffinity labels by introducing a photoreactive group. Upon photoactivation, these labels can covalently bind to their target proteins, enabling their identification and characterization. Furthermore, the synthesis of biotinylated or clickable derivatives would facilitate affinity purification and subsequent identification of binding partners using mass spectrometry.
| Type of Chemical Tool | Functional Modification | Application |
| Fluorescent Probes | Incorporation of a fluorophore (e.g., fluorescein, rhodamine). nih.gov | Cellular imaging, fluorescence polarization assays, FRET studies. |
| Photoaffinity Labels | Introduction of a photoreactive group (e.g., benzophenone, aryl azide). | Covalent labeling and identification of target proteins. |
| Affinity Probes | Attachment of a biotin or alkyne tag for click chemistry. | Pull-down assays and identification of binding partners. |
Synergistic Research with Emerging Technologies in Chemical Biology and Materials Science
The versatility of the this compound scaffold extends beyond traditional medicinal chemistry and into the realms of chemical biology and materials science. Synergistic research that combines this chemical entity with emerging technologies in these fields could lead to novel applications and discoveries.
In chemical biology, derivatives of this compound could be employed in the development of novel PROTACs (Proteolysis Targeting Chimeras) or molecular glues, which are designed to induce the degradation of specific proteins. The aminopyridine core could serve as a ligand for an E3 ubiquitin ligase, while a different part of the molecule is designed to bind to a target protein of interest.
In materials science, the pyridine (B92270) nitrogen of the scaffold offers a coordination site for metal ions, suggesting its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). mdpi.com These materials have applications in gas storage, catalysis, and sensing. The functional groups on the this compound could be further modified to tune the properties of the resulting MOFs. Additionally, the incorporation of this scaffold into polymers could lead to new materials with interesting electronic or self-assembly properties.
Q & A
Q. How can 2-chloro-N-cyclopentylpyridin-3-amine be synthesized with high purity for research purposes?
Methodological Answer: A multi-step synthesis approach is recommended:
Intermediate Preparation : Start with chloropyridine derivatives (e.g., 3-chloropyridin-2-amine, as in ) to form the pyridine backbone.
Cyclopentylamine Introduction : Use palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) to substitute the chloro group with cyclopentylamine. Optimize conditions (e.g., solvent: dioxane, temperature: 80–100°C, base: NaOtBu) to enhance yield .
Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substitution patterns (e.g., cyclopentyl proton integration at δ 1.5–2.0 ppm, pyridine aromatic signals at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 211.6) .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine bond angles and spatial arrangement (monoclinic P21/c space group, β ≈ 90.6°) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., stability up to 150°C).
- Solvent Compatibility : Test solubility in DMSO, ethanol, and water. For long-term storage, use anhydrous DMSO at -80°C (stable for 6 months) .
- Light Sensitivity : Perform accelerated degradation studies under UV light (λ = 254 nm) to identify photolytic byproducts via LC-MS .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving the chloro group in this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates using F NMR (if fluorinated analogs are used) to determine activation energy for substitution .
- Isotopic Labeling : Use H or C isotopes to track bond cleavage/reformation during SNAr (nucleophilic aromatic substitution) .
- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and predict regioselectivity in substitution reactions .
Q. How can computational tools predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinase inhibitors). Validate with in vitro enzymatic assays (IC measurements) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., pyridine nitrogen, cyclopentyl hydrophobic groups) using Schrödinger Suite .
Q. What strategies resolve contradictory data in literature regarding the compound’s biological activity?
Methodological Answer:
- Reproducibility Checks : Replicate assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C) .
- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify outliers and statistical significance .
Q. How can reaction conditions be optimized for large-scale synthesis without compromising yield?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc), Xantphos, and BrettPhos ligands to minimize side reactions .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and solubility .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching .
Q. What role does the compound play in multi-component reactions (e.g., Ugi or C–N coupling)?
Methodological Answer:
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
Methodological Answer:
Q. How is the compound’s electronic structure probed experimentally and theoretically?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
